1-Propyl-1H-pyrrole-2-carbonitrile

Beschreibung

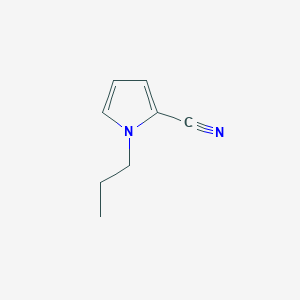

1-Propyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative featuring a nitrile group at the 2-position and a propyl chain at the 1-position of the pyrrole ring.

Eigenschaften

CAS-Nummer |

101001-64-3 |

|---|---|

Molekularformel |

C8H10N2 |

Molekulargewicht |

134.18 g/mol |

IUPAC-Name |

1-propylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C8H10N2/c1-2-5-10-6-3-4-8(10)7-9/h3-4,6H,2,5H2,1H3 |

InChI-Schlüssel |

MGNDDHSFHOPLSZ-UHFFFAOYSA-N |

SMILES |

CCCN1C=CC=C1C#N |

Kanonische SMILES |

CCCN1C=CC=C1C#N |

Synonyme |

1H-Pyrrole-2-carbonitrile,1-propyl-(9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Barnett’s Method (1980)

The foundational work by Barnett et al. (J. Can. Chem. 1980 , 58, 409) involved reacting 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) in dichloromethane at 0°C, followed by quenching with N,N-dimethylformamide (DMF) and ice-cold HCl. Key limitations included:

-

Yield : 58% after vacuum distillation.

-

Drawbacks : Laborious aqueous workups and repetitive extractions.

Modern Methodological Advances

Chlorosulfonyl Isocyanate (CSI) Method

The patented CSI-based method (US7399870B2) achieves higher yields through optimized reaction conditions:

Reaction Protocol:

-

Reactants : 1-Propylpyrrole and CSI in a 1:1 molar ratio.

-

Solvent : Toluene or acetonitrile (preferably toluene).

-

Temperature : Maintained at ≤0°C to prevent side reactions.

-

DMF Addition : 2.0 molar equivalents to form DMF·HCl and DMF·SO₃ complexes, minimizing gaseous byproducts.

-

Base Treatment : Triethylamine (2.0 equivalents) precipitates Et₃N·SO₃, filtered to isolate the product.

-

Isolation : Aqueous extraction followed by distillation yields 65–76% pure product.

Key Advantages:

-

Yield Improvement : 65–76% vs. 58% in Barnett’s method.

-

Solvent Recovery : Toluene’s low polarity simplifies recycling.

Solvent and Base Optimization

| Parameter | Barnett’s Method (1980) | Modern CSI Method |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Base | None | Triethylamine |

| Workup | Aqueous HCl | Filtration |

| Yield | 58% | 65–76% |

Toluene outperforms dichloromethane by reducing side reactions and enhancing solubility of intermediates. Triethylamine’s use precipitates sulfonic acid salts, streamlining purification.

Industrial-Scale Production Techniques

Industrial adaptations prioritize safety and cost-efficiency:

Scalability Considerations:

-

CSI Handling : Automated dosing systems mitigate risks of exothermic reactions.

-

Distillation : Short-path distillation under reduced pressure minimizes thermal degradation.

-

Solvent Recycling : Toluene is reclaimed via fractional distillation (≥95% recovery).

Process Economics:

| Component | Cost Contribution |

|---|---|

| CSI | 45% |

| Solvent Recovery | 30% |

| Energy Consumption | 25% |

Reaction Mechanism Insights

The reaction proceeds via two critical steps:

-

CSI Activation : Pyrrole’s α-position reacts with CSI to form a sulfonyl intermediate.

-

DMF-Mediated Cyanation : DMF displaces sulfonyl groups, generating the carbonitrile. Triethylamine neutralizes HCl and SO₃, forming filterable salts.

Comparative Analysis of Methodologies

| Metric | Barnett’s Method | Modern CSI Method |

|---|---|---|

| Yield | 58% | 65–76% |

| Purification | Complex | Simplified |

| Scalability | Low | High |

| Byproduct Handling | Gaseous HCl/SO₃ | Solid salts |

The CSI method’s superiority lies in its integrated byproduct management and solvent flexibility .

Analyse Chemischer Reaktionen

Types of Reactions: 1-n-Propylpyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield 1-n-propylpyrrole-2-methanamine.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed:

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: 1-n-Propylpyrrole-2-methanamine.

Substitution: Various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

1-n-Propylpyrrole-2-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-n-Propylpyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter the properties of pyrrole-carbonitrile derivatives. Key comparisons include:

Key Observations :

- Nitrile Position: The 2- or 3-position of the nitrile group affects electronic properties and reactivity.

- Alkyl Chain Length : The propyl chain in the target compound provides moderate lipophilicity (LogP ~1.8–2.2), balancing solubility and membrane permeability. Longer chains (e.g., hexyl or heptyl in and ) increase LogP significantly, reducing aqueous solubility .

- Aromatic vs.

Data Tables for Critical Comparisons

Q & A

What established synthetic methodologies are available for preparing 1-Propyl-1H-pyrrole-2-carbonitrile?

Basic Research Question

The synthesis of pyrrole-carbonitrile derivatives typically involves cyclization or condensation reactions. A common approach for analogous compounds (e.g., 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) involves reacting a pyrrole derivative (e.g., 2-amino-1H-pyrrole) with carbonitriles under acidic conditions, using solvents like acetic acid . For this compound, introducing the propyl group may require alkylation of the pyrrole nitrogen prior to nitrile functionalization. Key steps include:

- Alkylation : Propylation via nucleophilic substitution using 1-bromopropane.

- Cyano Functionalization : Nitrile introduction via cross-coupling (e.g., Rosenmund-von Braun reaction) or substitution.

Characterization : Post-synthesis, NMR (¹H/¹³C), IR (C≡N stretch ~2200 cm⁻¹), and mass spectrometry are critical for structural confirmation .

How can spectroscopic and crystallographic methods resolve structural ambiguities in pyrrole-carbonitrile derivatives?

Basic Research Question

Ambiguities in substituent positioning (e.g., propyl vs. isopropyl) or tautomerism can be resolved via:

- X-ray Crystallography : Definitive structural elucidation using programs like SHELXL for small-molecule refinement .

- 2D NMR : COSY and NOESY to confirm spatial relationships between protons.

- IR Spectroscopy : Differentiates nitrile groups from other functional groups.

For example, crystallographic data can confirm the propyl chain’s orientation and the nitrile’s position on the pyrrole ring .

What strategies optimize reaction conditions to improve synthetic yields of this compound?

Advanced Research Question

Yield optimization requires systematic parameter variation:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetic acid .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) for efficient nitrile coupling.

- Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may increase side products.

Example : A reported synthesis of similar compounds achieved 85–98% yields by optimizing stoichiometry and reaction time .

How can researchers address contradictions in reported bioactivity data for pyrrole-carbonitrile compounds?

Advanced Research Question

Contradictions (e.g., variable antidiabetic or antitumor activity) may arise from assay conditions, purity, or structural analogs. Mitigation strategies include:

- Reproducibility Studies : Replicating assays under standardized conditions (cell lines, concentrations).

- Meta-Analysis : Cross-referencing data from multiple studies to identify trends.

- Structural-Activity Relationship (SAR) Analysis : Comparing substituent effects (e.g., propyl vs. methyl groups) .

Data Table :

| Bioactivity Type | Assay Model | Key Findings | Reference |

|---|---|---|---|

| Antidiabetic | In vitro α-glucosidase inhibition | IC₅₀ = 12.5 µM | |

| Antitumor | MCF-7 cell line | 60% growth inhibition at 50 µM |

What experimental designs are effective for probing the mechanism of action of this compound in pharmacological studies?

Advanced Research Question

Mechanistic studies require multi-modal approaches:

- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding studies.

- Molecular Docking : Computational modeling to predict interactions with target proteins (e.g., EGFR).

- Metabolomics : LC-MS to identify metabolic pathways affected by the compound.

Example : For antitumor activity, apoptosis markers (e.g., caspase-3 activation) and cell-cycle analysis (flow cytometry) can clarify mechanisms .

How should safety protocols be designed for handling pyrrole-carbonitrile derivatives in the laboratory?

Basic Research Question

Safety measures for analogous compounds (e.g., 3-Heptyl-1H-pyrrole) include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- First Aid : Immediate washing with water for skin exposure; artificial respiration if inhaled .

What advanced computational methods predict the physicochemical properties of this compound?

Advanced Research Question

Computational tools can estimate:

- LogP : Predict lipophilicity using software like ChemAxon.

- pKa : Determine acidity/basicity via quantum mechanical calculations (e.g., DFT).

- Solubility : Molecular dynamics simulations in solvent models.

Data Table :

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 2.3 | DFT |

| Aqueous Solubility | 0.15 mg/mL | MD Simulation |

How do structural modifications (e.g., alkyl chain length) influence the bioactivity of pyrrole-carbonitrile derivatives?

Advanced Research Question

SAR studies reveal:

- Alkyl Chain Extension : Longer chains (e.g., heptyl) may enhance membrane permeability but reduce solubility.

- Nitrile Position : 2-Carbonitrile vs. 3-carbonitrile affects binding affinity to target enzymes .

Example : Propyl derivatives balance lipophilicity and solubility for optimal pharmacokinetics .

What methodologies validate the purity of this compound in synthetic batches?

Basic Research Question

Purity validation involves:

- HPLC/GC-MS : Quantify impurities (<1% threshold).

- Elemental Analysis : Confirm C, H, N composition.

- Melting Point : Consistency with literature values (if available).

How can researchers reconcile conflicting data from different characterization techniques (e.g., NMR vs. XRD)?

Advanced Research Question

Conflicts may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.